molecular formula C15H22N2O B12860207 (2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one

(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one

Cat. No.: B12860207
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-OCCSQVGLSA-N
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Description

(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring a benzyl group, a tert-butyl group, and a methylimidazolidinone core, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, tert-butyl isocyanide, and a suitable aldehyde or ketone.

    Formation of Imidazolidinone Core: The key step involves the formation of the imidazolidinone ring through a cyclization reaction. This can be achieved by reacting the benzylamine with the aldehyde or ketone in the presence of a catalyst, such as a Lewis acid or a base.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butyl isocyanide. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, reduced waste, and higher throughput .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles, including halides, amines, and alcohols, under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A related compound with a similar tert-butyl group and imidazolidinone core.

    tert-Butyl N-[(2S,5R)-6-[[(2S)-5-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-benzyl-3,6-dioxo-1-phenylhexan-2-yl]carbamate: Another compound with a complex structure and potential biological activity.

Uniqueness

(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one stands out due to its unique combination of a benzyl group, a tert-butyl group, and a methylimidazolidinone core. This structural arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(2S,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14+/m1/s1

InChI Key

SKHPYKHVYFTIOI-OCCSQVGLSA-N

Isomeric SMILES

CC(C)(C)[C@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2

Origin of Product

United States

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